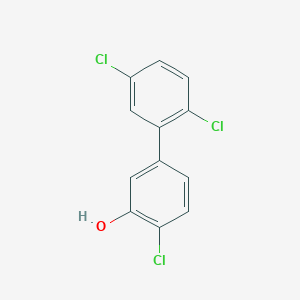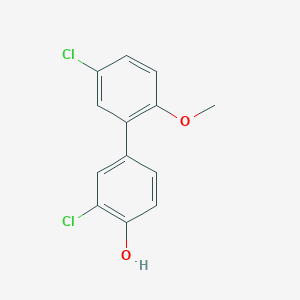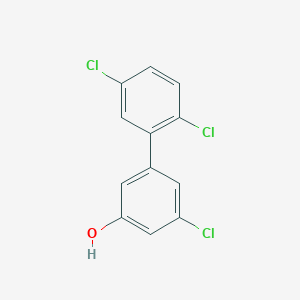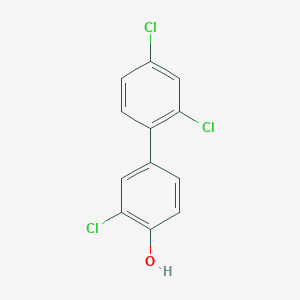
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% (CPD) is a chlorinated phenol that has been used in a variety of scientific and industrial applications. It is a colorless solid that is insoluble in water, but can be dissolved in organic solvents. CPD is a valuable compound due to its stability and low toxicity, making it attractive for use in a variety of laboratory experiments.
Wirkmechanismus
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% works by disrupting the cell membrane, leading to cell death. It has been shown to be effective against a variety of bacteria, fungi, and viruses.
Biochemical and Physiological Effects
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to have antifungal, antibacterial, and antiviral activity, and has been used to treat a variety of infections. In addition, it has been found to be a strong oxidizing agent, and has been used to treat a variety of skin conditions.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% is a relatively stable compound, making it attractive for use in laboratory experiments. It has a low toxicity and is relatively inexpensive, making it cost-effective. However, it is insoluble in water, so it must be dissolved in an organic solvent before use. In addition, it is a strong oxidizing agent, so it must be handled with care.
Zukünftige Richtungen
Future research into 2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% may include the development of new applications, such as more effective treatments for infections, as well as the development of more efficient synthesis methods. In addition, research may be conducted into the biochemical and physiological effects of 2-Chloro-5-(2,5-dichlorophenyl)phenol, 95%, as well as its use in other areas such as catalysis and polymer synthesis. Finally, research may be conducted into the use of 2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% as a fluorescent probe for the detection of certain proteins in biological systems.
Synthesemethoden
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 2,5-dichlorophenol with sodium hydroxide to form a sodium salt. This salt is then reacted with chlorine gas to form 2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% as a solid product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% has been used in a variety of scientific research applications, including as a reagent in chemical synthesis, as a catalyst for organic reactions, and as a component of disinfectants and antiseptics. It has also been used to prepare polymers, and as a fluorescent probe for the detection of certain proteins in biological systems.
Eigenschaften
IUPAC Name |
2-chloro-5-(2,5-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSLQQJAXBQRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686098 |
Source


|
| Record name | 2',4,5'-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72490-70-1 |
Source


|
| Record name | 2',4,5'-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)
![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)
![3-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381856.png)
![2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381862.png)
![2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381867.png)
![3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381874.png)